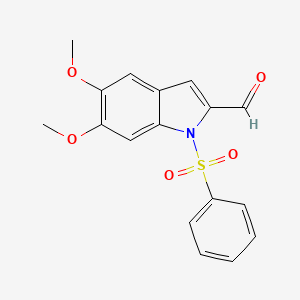
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C16H15NO4S It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 5,6-dimethoxyindole, which is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated indole is then oxidized to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups under basic conditions.
Major Products Formed
Oxidation: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-indanone: Another indole derivative with similar structural features but different functional groups.
5,6-Dimethoxybenzofuran-3-one: A compound with a benzofuran core instead of an indole core, exhibiting dual acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Uniqueness
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C17H15NO5S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5,6-dimethoxyindole-2-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-16-9-12-8-13(11-19)18(15(12)10-17(16)23-2)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
GHSTYTIZXKAYQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


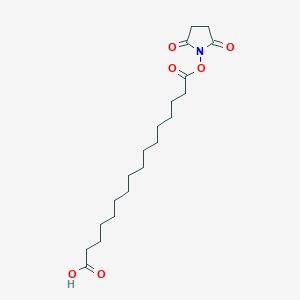
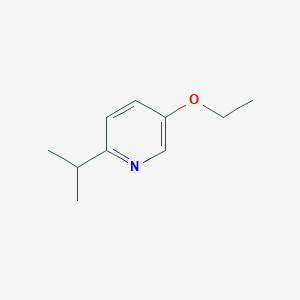
![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

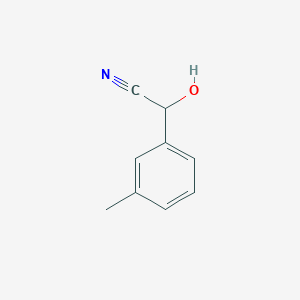
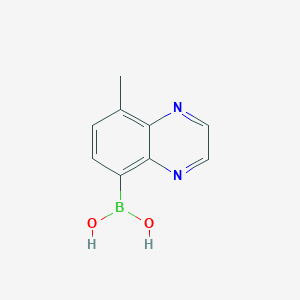

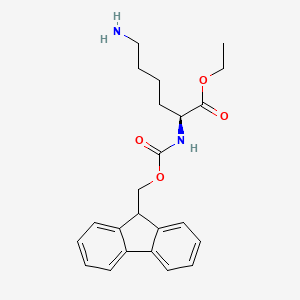
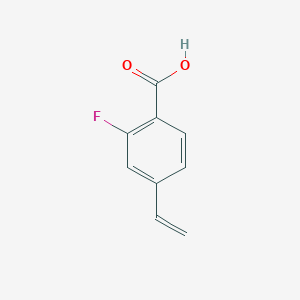

![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

